N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide
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Overview
Description
N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzenecarbothioyl group and a propan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide typically involves the reaction of benzenecarbothioyl chloride with N-(propan-2-yl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the benzamide moiety.
Scientific Research Applications
N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzenecarbothioyl)-N-methylbenzamide
- N-(Benzenecarbothioyl)-N-ethylbenzamide
- N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide
Uniqueness
N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide is unique due to the presence of both a benzenecarbothioyl group and a propan-2-yl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.
Properties
CAS No. |
89873-85-8 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(benzenecarbonothioyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H17NOS/c1-13(2)18(16(19)14-9-5-3-6-10-14)17(20)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
ZDGPDBXUUTUXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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